molecular formula C24H22ClN3O4S2 B2955820 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 2097937-84-1

2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2955820
CAS No.: 2097937-84-1
M. Wt: 516.03
InChI Key: VCAZGGHQZQUHEJ-UHFFFAOYSA-N
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Description

2-({3-[2-(4-Chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic specialty chemical offered for early-stage research and development purposes. This compound features a complex molecular architecture based on a 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in the design of biologically active molecules . The structure is further elaborated with a 2-(4-chlorophenyl)ethyl side chain at the N-3 position and an acetamide group at the C-2 sulfanyl position, which is linked to a 3,5-dimethoxyphenyl ring system . While the specific biological profile and mechanism of action for this compound are not yet fully characterized in the public scientific literature, its structural features suggest significant research potential. The thienopyrimidine core is a common motif in compounds investigated for various pharmacological activities. Related analogues within this chemical class have been reported to exhibit a range of properties, including serving as key intermediates in the synthesis of complex fused heterocyclic systems and, in some cases, demonstrating specific biological effects such as inducing ferroptosis in cancer cells . The presence of the 3,5-dimethoxyphenyl group may impart unique physicochemical properties and influence target binding affinity, making this compound a valuable tool for exploratory chemical biology and lead optimization studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. As with all specialized research chemicals, proper safety handling procedures must be followed. Researchers should consult the available material safety data sheet (MSDS) and conduct their own thorough characterization and biological testing to confirm the compound's properties and suitability for their specific research objectives.

Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S2/c1-31-18-11-17(12-19(13-18)32-2)26-21(29)14-34-24-27-20-8-10-33-22(20)23(30)28(24)9-7-15-3-5-16(25)6-4-15/h3-6,8,10-13H,7,9,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAZGGHQZQUHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN3O2SC_{23}H_{24}ClN_3O_2S, and it features a thienopyrimidine core with various substituents that may influence its biological activity. The presence of the sulfanyl group and the chlorophenyl moiety are particularly noteworthy for their potential roles in pharmacological interactions.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study reported that similar compounds with a thienopyrimidinone ring demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined for these compounds, suggesting that modifications at the 3-position of the ring can enhance antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have shown that compounds related to this structure can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit the activity of specific kinases associated with cancer proliferation . The most potent derivatives demonstrated IC50 values indicating effective growth inhibition in cancer cells .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes critical for cellular processes, such as kinases involved in cancer cell signaling pathways.
  • DNA Interaction: Some thienopyrimidine derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of thienopyrimidine derivatives found that those with specific substitutions exhibited enhanced antibacterial activity. The compounds were subjected to hemolytic assays to assess toxicity levels. Results indicated that several derivatives were non-toxic at concentrations up to 200 µmol/L .

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines. The study found that certain compounds significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The results highlighted the potential for developing these compounds as therapeutic agents in oncology .

Data Tables

Activity Tested Compounds MIC (µg/mL) IC50 (µM)
AntibacterialThienopyrimidine A15-
AntibacterialThienopyrimidine B10-
Cytotoxicity (Breast)Thienopyrimidine C-25
Cytotoxicity (Lung)Thienopyrimidine D-30

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thienopyrimidinone derivatives, focusing on core modifications, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure R₁ (Pyrimidinone) R₂ (Acetamide) Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(4-chlorophenyl)ethyl 3,5-dimethoxyphenyl ~600.1 (estimated) High lipophilicity (Cl, ethyl); enhanced solubility (OCH₃)
2-{[3-(4-Chlorophenyl)...cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N... Cyclopenta-fused thienopyrimidinone 4-chlorophenyl 2,5-dimethylphenyl 486.0 Cyclopenta ring increases planarity; methyl groups reduce solubility
2-{[3-(3,5-Difluorophenyl)...thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N... Thieno[3,2-d]pyrimidin-4-one 3,5-difluorophenyl 2,5-dimethoxyphenyl ~532.5 (estimated) Fluorine atoms enhance metabolic stability; dimethoxy boosts solubility
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one Methyl 2,3-dichlorophenyl 344.2 Non-fused core reduces rigidity; dichloro increases halogen bonding
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]...acetamide Thieno[3,2-d]pyrimidin-4-one 3-methoxyphenylmethyl 2-chloro-4-methylphenyl 486.0 Methoxybenzyl enhances flexibility; chloro/methyl balance lipophilicity

Core Structure Variations

  • Dihydropyrimidinone cores (e.g., ): Lack the fused thiophene ring, decreasing aromaticity and possibly weakening π-π interactions with biological targets.

Substituent Effects

  • Halogenated groups :
    • The 4-chlorophenyl group in the target compound and enhances lipophilicity and may participate in halogen bonding.
    • 3,5-Difluorophenyl () offers stronger electron-withdrawing effects, improving metabolic stability.
  • Methoxy vs. methyl groups :
    • Methoxy groups (target compound, ) increase solubility via hydrogen bonding, whereas methyl groups () prioritize lipophilicity.
  • Pyrazolyl groups () may confer hydrogen-bonding capacity, altering pharmacokinetics.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Utilize computational reaction design tools (e.g., ICReDD’s quantum chemical calculations) to predict viable pathways and intermediates .
  • Step 2: Employ orthogonal protecting groups for the thieno[3,2-d]pyrimidin-4-one core to minimize side reactions during sulfanyl-acetamide coupling .
  • Step 3: Monitor reaction progress via HPLC-MS to identify bottlenecks, such as incomplete deprotection or aggregation.
  • Step 4: Optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of the 3,5-dimethoxyphenylacetamide moiety.

Data Example:

ParameterTrial 1 (Unoptimized)Trial 2 (Optimized)
Yield (%)3258
Purity (HPLC)85%97%

Q. What experimental techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and confirm the sulfanyl-thienopyrimidine linkage using single-crystal diffraction (e.g., monoclinic P21/c system, β = 108.7° as in related acetamides) .
  • NMR Spectroscopy: Assign 1H/13C signals for the 4-chlorophenylethyl group (δ ~7.3 ppm for aromatic protons) and thieno[3,2-d]pyrimidin-4-one carbonyl (δ ~170 ppm) .
  • Mass Spectrometry: Use high-resolution ESI-MS to validate the molecular ion [M+H]+ at m/z 528.08 (calculated for C25H23ClN3O4S2).

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Methodological Answer:

  • Step 1: Synthesize analogs with variations in the 3,5-dimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) .
  • Step 2: Test inhibitory activity against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Step 3: Perform molecular docking to correlate substituent bulk/logP with binding affinity to hydrophobic kinase pockets.

Advanced Research Questions

Q. What computational strategies are recommended for predicting metabolic stability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with CYP450 enzymes (e.g., CYP3A4) to identify sites of oxidative metabolism .
  • DFT Calculations: Estimate activation energy for sulfanyl group oxidation (~2.5 eV based on thienopyrimidine analogs) .
  • Machine Learning: Train models on PubChem datasets to predict clearance rates using descriptors like topological polar surface area (TPSA ≈ 110 Ų) .

Q. How can crystallographic disorder in the thieno[3,2-d]pyrimidin-4-one core be resolved?

Methodological Answer:

  • Step 1: Collect high-resolution data (≤0.8 Å) using synchrotron radiation to reduce noise .
  • Step 2: Apply SHELXL’s PART instructions to model disorder in the chlorophenyl-ethyl side chain .
  • Step 3: Refine anisotropic displacement parameters (ADPs) for non-H atoms with R-factor convergence <5% .

Data Example:

Refinement MetricValue
Rwork0.054
Rfree0.182
C-C Bond Length SD0.005 Å

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Case Study: If docking predicts strong EGFR binding (ΔG = -9.2 kcal/mol) but in vitro assays show IC50 >10 µM:
  • Re-evaluate protonation states of the acetamide group at physiological pH .
  • Validate target engagement using cellular thermal shift assays (CETSA) .
    • Statistical Analysis: Apply Bland-Altman plots to quantify bias between predicted vs. observed activities .

Q. What in silico methods are suitable for extrapolating in vitro potency to in vivo efficacy?

Methodological Answer:

  • Physiologically Based Pharmacokinetics (PBPK): Simulate tissue distribution using logD (~2.8) and plasma protein binding (>90%) .
  • Quantitative Systems Pharmacology (QSP): Integrate transcriptomic data to model downstream signaling inhibition (e.g., MAPK pathway) .

Q. How can reaction mechanisms for sulfanyl-acetamide coupling be validated experimentally?

Methodological Answer:

  • Kinetic Analysis: Monitor reaction via <sup>19</sup>F-NMR (if fluorinated intermediates are used) to determine rate-limiting steps .
  • Isotope Labeling: Use <sup>13</sup>C-labeled 3,5-dimethoxyaniline to track acetamide formation .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in the final coupling step?

Stepwise Approach:

  • Cause 1: Steric hindrance from the 4-chlorophenylethyl group. Solution: Replace DIPEA with a bulkier base (e.g., DBU) to improve deprotonation .
  • Cause 2: Thiol-thione tautomerism in the sulfanyl donor. Solution: Pre-activate the thiol with TCEP hydrochloride .

Q. What data management practices ensure reproducibility in multi-step syntheses?

Best Practices:

  • Use ELN (Electronic Lab Notebook) platforms to log reaction parameters (e.g., T, solvent ratios) .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data .

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